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Desoxy-Palonosetron Dihydrochloride

Cat. No.: B1152682
M. Wt: 355.35
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing 5-HT3 Receptor Antagonists in Contemporary Chemical Biology

Serotonin (B10506), or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that interacts with a variety of receptors to modulate numerous physiological processes. wikipedia.org Among these, the 5-HT3 receptor is a unique member of the Cys-loop family of ligand-gated ion channels, distinguishing it from other 5-HT receptors that are G-protein coupled. nih.gov These ion channels are integral to the function of the central and peripheral nervous systems. nih.govsci-hub.ru

In contemporary chemical biology, 5-HT3 receptor antagonists, often referred to as "setrons," are indispensable tools for dissecting the roles of serotonin in various signaling pathways. wikipedia.org These compounds are particularly significant in pharmacology for their antiemetic properties, effectively mitigating nausea and vomiting induced by chemotherapy and radiation therapy. wikipedia.orgdrugs.comnih.govtaylorandfrancis.com The mechanism of action involves the blockade of 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain, which are stimulated by serotonin released from damaged enterochromaffin cells. wikipedia.orgdrugs.com The study of these antagonists continues to provide valuable insights into the structure and function of ligand-gated ion channels and their roles in health and disease. nih.govsci-hub.ru

The Significance of Palonosetron (B1662849) as a Reference Pharmacological Probe

Palonosetron is a second-generation 5-HT3 receptor antagonist with distinct pharmacological properties that make it a valuable reference compound in research. wikipedia.orgdrugs.com It exhibits a significantly higher binding affinity for the 5-HT3 receptor and a much longer half-life compared to first-generation antagonists like ondansetron (B39145) and granisetron. wikipedia.orgnih.gov This high affinity and prolonged action are attributed to its unique tricyclic ring structure, which allows it to form a stable and effective wedge in the receptor's binding pocket. acs.org

The unique pharmacokinetic and pharmacodynamic profile of Palonosetron has made it a subject of extensive research to understand the molecular determinants of its interaction with the 5-HT3 receptor. acs.orgresearchgate.net Cryo-electron microscopy and molecular dynamics simulations have been employed to elucidate the atomic-level details of its binding, providing a comprehensive framework for understanding the inhibition mechanism of the entire -setron drug family. researchgate.netnih.gov As such, Palonosetron serves as a critical pharmacological probe for investigating the structure-function relationship of 5-HT3 receptors and for the design of novel therapeutic agents. acs.org

Rationale for Investigating Desoxy-Palonosetron Dihydrochloride (B599025) as a Unique Structural Variant

By studying Desoxy-Palonosetron Dihydrochloride, researchers can gain a deeper understanding of the structure-activity relationships within this class of compounds. Characterizing such variants is crucial for establishing acceptable limits for impurities in the final drug product and for understanding any potential off-target effects. The investigation of this compound is therefore driven by both regulatory requirements for drug purity and a fundamental scientific interest in how subtle molecular changes can impact biological function. allmpus.comvulcanchem.com

Chemical and Physical Properties

Below is a table comparing the chemical properties of Palonosetron Hydrochloride and its desoxy- derivative.

PropertyPalonosetron HydrochlorideThis compound
Chemical Name (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride(3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline dihydrochloride
Molecular Formula C₁₉H₂₅ClN₂OC₁₉H₂₈Cl₂N₂
Molecular Weight 332.87 g/mol 355.35 g/mol
CAS Number 135729-62-3Not Available
Appearance SolidSolid
Solubility Soluble in water, propylene (B89431) glycol; slightly soluble in ethanol (B145695) and isopropyl alcohol. wikipedia.orgSoluble in Methanol (B129727), DMSO. allmpus.com

Properties

Molecular Formula

C₁₉H₂₈Cl₂N₂

Molecular Weight

355.35

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of Desoxy Palonosetron Dihydrochloride

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of Desoxy-Palonosetron Dihydrochloride (B599025) (I) begins by disconnecting the final dihydrochloride salt to the free base (II). The core structural difference between Desoxy-Palonosetron and its parent compound, Palonosetron (B1662849), is the absence of the C-1 carbonyl group. Therefore, a key retrosynthetic step is the reduction of the lactam functionality in Palonosetron (III). This identifies Palonosetron as the immediate and most critical precursor.

The retrosynthesis of Palonosetron (III) itself proceeds through several key disconnections:

Intramolecular Cyclization: The tricyclic benz[de]isoquinolin-1-one core is disconnected via a Friedel-Crafts-type acylation. This reveals an acyclic secondary amine intermediate (IV), which possesses the tethered tetralin and quinuclidine (B89598) moieties.

Amide Reduction: The secondary amine in intermediate (IV) can be traced back to the reduction of a corresponding amide, leading to the carboxamide intermediate (V).

Amide Formation: Finally, the amide bond in (V) is disconnected. This step identifies the two fundamental chiral building blocks required for the synthesis: (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (VI) and (S)-3-aminoquinuclidine (VII). researchgate.netgoogle.com

This analysis establishes that a stereocontrolled synthesis of Desoxy-Palonosetron is highly dependent on securing the enantiomerically pure starting materials (VI) and (VII) to ensure the correct final stereochemistry.

Novel Synthetic Methodologies for Desoxy-Palonosetron Dihydrochloride

The forward synthesis of this compound is a multi-step process that culminates in the reduction of the Palonosetron lactam.

The initial phase of the synthesis focuses on constructing the Palonosetron molecule. This is typically achieved through a three-step sequence: acylation, reduction, and cyclization. researchgate.net

(S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride. This activated species is then reacted with (S)-3-aminoquinuclidine to form the crucial amide intermediate. google.com

The resulting carboxamide is subsequently reduced to the corresponding secondary amine. This transformation can be accomplished using reagents such as sodium borohydride (B1222165) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF3·OEt2). google.com

The key tricyclic ring system of Palonosetron is then formed via an intramolecular cyclization of the secondary amine. This reaction is often promoted by reagents like triphosgene (B27547) in conjunction with a Lewis acid, which facilitates the intramolecular acylation onto the aromatic ring to form the lactam. google.com

The final and defining step in the synthesis of Desoxy-Palonosetron is the reduction of the lactam in Palonosetron. This is a complete reduction of the carbonyl group to a methylene (B1212753) (CH2) group, which can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting Desoxy-Palonosetron free base is then treated with hydrochloric acid to precipitate the stable dihydrochloride salt.

StepReactionReagents & ConditionsTypical Yield
1 Amide Formation(S)-Tetrahydronaphthoic acid, Thionyl chloride, (S)-3-aminoquinuclidine; Toluene, 30-80°C. google.comHigh
2 Amide ReductionNaBH4, BF3·OEt2; Anhydrous THF, -10 to 15°C. google.comGood
3 Intramolecular CyclizationTriphosgene, BF3·OEt2; Toluene, reflux. google.comGood
4 Lactam ReductionLithium aluminum hydride (LiAlH4) or Borane (BH3); Anhydrous THF, reflux.Variable
5 Salt FormationDesoxy-palonosetron free base, Ethanolic HCl; Ethanol (B145695)/Methanol (B129727).High

The final lactam reduction is a critical step. The use of LiAlH4 typically requires anhydrous conditions and careful quenching of the reaction mixture. The yield of this step is highly dependent on the substrate and reaction scale but is generally effective for the complete reduction of lactams to cyclic amines.

The described synthetic route efficiently proceeds without the need for protecting groups on the basic quinuclidine nitrogen. The choice of reagents and catalysts, however, is a key area for exploration.

Amide Reduction: While the NaBH4/BF3·OEt2 system is effective, other reducing agents like borane-tetrahydrofuran (B86392) complex (BH3·THF) can also be used for the reduction of amides to amines, sometimes offering milder conditions.

Cyclization Catalysts: The intramolecular Friedel-Crafts acylation relies on a Lewis acid catalyst. While BF3·OEt2 is commonly used, other Lewis acids could be explored to optimize the cyclization step, potentially improving yield and reducing side reactions.

Lactam Reduction: Lithium aluminum hydride is a powerful, non-selective reducing agent. Alternative reagents such as borane complexes (e.g., BH3·SMe2) or catalytic hydrosilylation could offer milder conditions and different chemoselectivity profiles for the reduction of the lactam, which may be advantageous in the presence of other functional groups on related analogues.

Stereoselective Synthesis Approaches for Analogues and Related Impurities

The stereochemistry of Desoxy-Palonosetron is critical and is controlled from the outset by using enantiomerically pure starting materials. researchgate.net The synthesis employs (S)-3-aminoquinuclidine and (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which dictates the formation of the desired (3S, 3aS) absolute configuration in the Palonosetron precursor.

The formation of diastereomeric impurities is a significant challenge in Palonosetron synthesis, often arising from the hydrogenation of an unsaturated intermediate, which can produce a mixture of (3aS, S) and (3aR, S) isomers. google.com The control and separation of these diastereomers are paramount. google.comgoogle.com

The final reduction of the Palonosetron lactam to form Desoxy-Palonosetron does not introduce any new stereocenters, nor does it affect the existing ones. Therefore, the stereochemical purity of the final product is entirely dependent on the purity of the Palonosetron precursor. The synthesis and isolation of undesired stereoisomers are also important for their use as reference standards in analytical methods to ensure the quality of the final active substance. scirp.orgnih.gov

Purification and Isolation Techniques for Research-Grade Material

Achieving high purity for research-grade this compound requires robust purification methods for both the final compound and its key intermediates.

Intermediate Purification: Intermediates in the synthetic sequence are typically purified using standard laboratory techniques such as extraction, washing, and crystallization.

Diastereomer Removal: A significant challenge is the removal of the undesired (3aR, S) diastereomer from the desired (3aS, S) Palonosetron precursor. Repeated crystallization from solvents like ethanol can be used but often results in significant yield loss. google.com An innovative purification process involves treating the diastereomeric mixture with a catalytic amount of a halogenating agent, such as N-bromosuccinimide (NBS), during the salt crystallization process. This method has been shown to significantly enhance the purity by selectively removing the undesired isomer. google.com

Final Product Purification: The Desoxy-Palonosetron free base, being a tertiary amine, can be purified using column chromatography on silica (B1680970) gel or alumina. However, the most effective method for achieving high purity is the crystallization of the dihydrochloride salt. A mixture of methanol and ethanol is an effective solvent system for the final crystallization, yielding a high-purity, crystalline solid suitable for research purposes. google.com

Advanced Spectroscopic and Chromatographic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing detailed insight into the molecular framework.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR Analyses

The fundamental structure of Desoxy-Palonosetron is confirmed by ¹H and ¹³C NMR. The key structural difference from Palonosetron (B1662849) is the replacement of a carbonyl group (C=O) with a methylene (B1212753) group (CH₂). This results in the disappearance of the characteristic downfield carbonyl signal in the ¹³C NMR spectrum (expected around 165-175 ppm) and the appearance of a new aliphatic CH₂ signal.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the quinuclidine (B89598) and hexahydro-benz[de]isoquinoline ring systems. simsonpharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs (¹JCH), allowing for the definitive assignment of carbon signals based on their attached protons. pharmacompass.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is vital for connecting different structural fragments, such as linking the protons of the quinuclidine moiety to the carbons of the isoquinoline (B145761) core, and for assigning quaternary carbons that have no attached protons. pharmacompass.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Desoxy-Palonosetron Dihydrochloride (B599025) (Note: This table is illustrative, based on the known structure and data from the parent compound, Palonosetron. Actual values may vary.)

Atom Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityKey HMBC Correlations (¹H → ¹³C)
Aromatic CH120-1357.1 - 7.9mAromatic C, Aliphatic CH/CH₂
Aromatic C125-140---
N-CH₂ (isoquinoline)~50-603.0 - 3.8mAromatic C, Aliphatic CH
CH₂ (newly formed)~30-402.5 - 3.0mAromatic C, N-CH₂
Aliphatic CH (bridgehead)~35-452.3 - 2.9mAromatic C, N-CH₂
Aliphatic CH₂~20-351.6 - 2.3mOther Aliphatic C
N-CH (quinuclidine)~55-654.7 - 5.0mQuinuclidine C
N-CH₂ (quinuclidine)~45-553.1 - 3.5mQuinuclidine C

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For Desoxy-Palonosetron Dihydrochloride (C₁₉H₂₈Cl₂N₂), the theoretical exact mass of the monocationic species [M+H]⁺ can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm, to confirm the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. For Desoxy-Palonosetron, common fragmentation pathways would likely involve cleavage of the quinuclidine ring and fragmentations within the isoquinoline structure, helping to confirm the identity of the core structure. This is distinct from Palonosetron, which would show fragmentation patterns influenced by the presence of the carbonyl group.

Table 2: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₉H₂₈Cl₂N₂
Molecular Weight (Average)355.35 g/mol allmpus.com
Theoretical Monoisotopic Mass [M]354.1681
Theoretical m/z [M+H]⁺355.1754

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the most significant feature in its FT-IR spectrum, when compared to Palonosetron, is the absence of the strong carbonyl (C=O) stretching band typically seen around 1645 cm⁻¹. google.com The spectrum would instead be dominated by C-H stretching vibrations (aromatic and aliphatic), C=C stretching from the aromatic ring, and C-N stretching vibrations. Raman spectroscopy serves as a complementary technique, often providing stronger signals for non-polar, symmetric bonds.

Table 3: Key FT-IR Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1500 - 1600Multiple bands expected.
C-N Stretch1000 - 1350
Carbonyl C=O StretchAbsent (Present in Palonosetron at ~1645 cm⁻¹) google.comKey differentiating feature.

X-ray Crystallography for Solid-State Crystalline Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and absolute stereochemistry.

While different crystalline forms of the parent compound, Palonosetron Hydrochloride, have been identified, there is currently no publicly available X-ray crystallographic data for this compound. google.com If a single crystal of sufficient quality were obtained, this analysis would provide incontrovertible proof of its structure and conformation in the solid state, including the crystal system, space group, and unit-cell parameters.

Chromatographic Methods for Analytical Research Quantification and Purity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from the main Palonosetron compound and other related impurities. scirp.org Developing a robust, stability-indicating HPLC method is critical for purity profiling and quantification in research and quality control settings.

Given that Desoxy-Palonosetron is a known impurity, methods developed for Palonosetron can be adapted. Chiral chromatography is often necessary to separate the various stereoisomers of Palonosetron and its impurities. scirp.orgscirp.org

Table 4: Example HPLC Method Parameters for Impurity Profiling (Based on published methods for Palonosetron and its impurities) scirp.orgscirp.org

ParameterDescription
Column Chiral Stationary Phase (e.g., Cellulose-based, Chiralcel-OD) or Reversed-Phase (C18)
Mobile Phase Normal Phase: n-hexane, ethanol (B145695), methanol (B129727) with additives (e.g., diethyl amine) scirp.org Reversed-Phase: Acetonitrile (B52724) and/or Methanol with aqueous buffer (e.g., phosphate (B84403), acetate)
Elution Mode Isocratic or Gradient
Flow Rate Typically 0.8 - 1.5 mL/min
Detection UV/Vis Detector (e.g., at 210-254 nm) or Mass Spectrometer (LC-MS)
Purpose Separation of stereoisomers and related substances; Purity determination and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Research Samples

The development of a robust HPLC method is fundamental for the separation and quantification of this compound and its related impurities in research samples. Several studies have focused on optimizing HPLC conditions for Palonosetron and its analogs, providing a strong basis for methods applicable to this compound.

A common approach involves reverse-phase HPLC (RP-HPLC), which is effective for separating compounds with varying polarities. For instance, a stability-indicating RP-HPLC method for Palonosetron Hydrochloride was developed using a Naphthalethyl stationary phase C18 column. wisdomlib.org The isocratic elution with a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile at a 1 mL/min flow rate, with UV detection at 210 nm, proved successful. wisdomlib.org Another method utilized a Develosil ODS HG-5 RP C18 column with a mobile phase of Methanol and 0.05M Phosphate Buffer (pH 3.8 with OPA) in a 60:40 ratio, also at a flow rate of 1.0 ml/min, with UV detection at 254 nm. researchgate.net

In the context of simultaneous analysis with other compounds like Netupitant, a Phenomenex C18 column has been used with a mobile phase of 60% 0.01N KH2PO4 buffer and 40% acetonitrile, at a flow rate of 1 ml/min and detection at 230 nm. wjpsonline.com These methods demonstrate the versatility of C18 columns for the analysis of Palonosetron-related structures. The selection of the mobile phase composition, pH, and organic modifier is critical in achieving optimal separation from potential impurities and degradation products.

For research purposes, where a variety of impurities might be present, a gradient elution method might be more suitable than an isocratic one to ensure the separation of all components. The optimization process often involves systematically adjusting parameters such as the mobile phase gradient, flow rate, column temperature, and detection wavelength to achieve the best possible resolution and sensitivity.

Table 1: Exemplary HPLC Method Parameters for Palonosetron and Related Compounds

ParameterMethod 1Method 2Method 3
Stationary Phase Naphthalethyl C18Develosil ODS HG-5 RP C18Phenomenex C18
Mobile Phase Potassium dihydrogen phosphate buffer & AcetonitrileMethanol & 0.05M Phosphate Buffer (pH 3.8) (60:40)0.01N KH2PO4 & Acetonitrile (60:40)
Flow Rate 1 mL/min1.0 ml/min1 ml/min
Detection UV at 210 nmUV at 254 nmUV at 230 nm
Mode IsocraticIsocraticIsocratic

This table presents a summary of different HPLC conditions reported in the literature for the analysis of Palonosetron and its combinations, which can be adapted for this compound research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Detection in Research

For the detection of trace amounts of this compound and the identification of its metabolites in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity and selectivity.

Research studies have successfully developed and validated LC-MS/MS methods for the quantification of Palonosetron in human plasma. researchgate.netnih.gov These methods typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the plasma matrix. researchgate.netfda.gov Chromatographic separation is often achieved on a C18 column, followed by detection using tandem mass spectrometry in the positive electrospray ionization (ESI) mode. researchgate.netfda.gov

The mass spectrometer is operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. For Palonosetron, a common transition monitored is m/z 297.3 → 110.2. nih.gov The development of such a method for this compound would involve optimizing the mass spectral parameters, including the precursor and product ions, collision energy, and other source-dependent parameters.

In research settings, LC-MS/MS is invaluable for pharmacokinetic studies and for identifying metabolites. researchgate.netnih.gov The metabolic pathways of Palonosetron are known to be mediated by multiple CYP enzymes, leading to the formation of metabolites. nih.gov A similar approach using high-resolution mass spectrometry (HRMS) coupled with LC can be employed to elucidate the structures of potential metabolites of this compound. This involves analyzing the mass spectra and fragmentation patterns of the metabolites and comparing them to the parent compound.

Table 2: LC-MS/MS Parameters for the Analysis of Palonosetron

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition m/z 297.3 → 110.2
Column Phenomenex C18 (50mm × 2.0mm, 3μm)
Mobile Phase Acetonitrile and 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 9.0) (89:11, v/v)
Flow Rate 0.3 mL/min
Lower Limit of Quantification (LLOQ) 0.02 ng/mL

This table provides an example of LC-MS/MS conditions used for the sensitive determination of Palonosetron in human plasma, which can serve as a starting point for method development for this compound. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment in Research Settings

Desoxy-Palonosetron, like Palonosetron, possesses chiral centers, meaning it can exist as different stereoisomers. Since enantiomers can have different pharmacological and toxicological properties, assessing the enantiomeric purity is a critical aspect of research and development. Chiral chromatography is the primary technique used for this purpose.

Several chiral HPLC methods have been developed for the enantiomeric separation of Palonosetron and its related impurities. researchgate.netscirp.orgscirp.org These methods often utilize chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives. For example, a Chiralcel-OD column, which is a cellulose-based CSP, has been used with a mobile phase consisting of n-hexane, ethanol, methanol, heptafluoro butyric acid, and diethyl amine. scirp.orgscirp.org Another successful separation was achieved on a CHIRALPAK AD-H column with a mobile phase of n-hexane, absolute alcohol, and diethylamine. semanticscholar.org

The choice of the chiral stationary phase and the mobile phase composition, including the organic modifier and additives, is crucial for achieving baseline separation of the enantiomers. scirp.orgsemanticscholar.org Normal phase chromatography is commonly employed in these separations. scirp.orgscholarsresearchlibrary.com The development of a chiral method for this compound would involve screening different CSPs and optimizing the mobile phase to achieve adequate resolution between the enantiomers. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are important validation parameters to ensure the method is sensitive enough to control chiral purity. scirp.orgsemanticscholar.org

Table 3: Chiral HPLC Method Parameters for Enantiomeric Separation of Palonosetron

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralcel-OD (cellulose based)CHIRALPAK AD-H
Mobile Phase n-hexane:ethanol:methanol:heptafluoro butyric acid:diethyl amine (70:15:15:0.05:0.1, v/v)n-hexane:absolute alcohol:diethyl amine (60:40:0.05, v/v)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature Not specified35°C
Detection Wavelength Not specified256 nm

This table summarizes two different chiral HPLC methods reported for the separation of Palonosetron enantiomers, illustrating the types of conditions that could be explored for this compound. scirp.orgsemanticscholar.org

Development and Validation of Stability-Indicating Analytical Methods (Academic Context)

The development of a stability-indicating analytical method (SIAM) is essential to demonstrate that the analytical procedure can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. In an academic research context, this involves subjecting the compound to forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netpharmtech.com

Forced degradation studies typically include exposure to acidic, basic, and oxidative conditions, as well as thermal and photolytic stress. wisdomlib.orgnih.gov The goal is to generate degradation products to an extent of about 5-20%. pharmtech.com For Palonosetron, studies have shown significant degradation under peroxide conditions. wisdomlib.org One study reported that upon refluxing with 6% H₂O₂, three degradation products were formed. nih.gov

The developed analytical method, usually an HPLC method, must be able to separate the intact drug from all the generated degradation products, demonstrating specificity. The validation of a SIAM involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. wisdomlib.orgresearchgate.net The peak purity of the analyte peak should be evaluated using a photodiode array (PDA) detector or a mass spectrometer to ensure that it is not co-eluting with any degradation products. pharmtech.com

In an academic setting, these studies not only validate the analytical method but also provide valuable insights into the degradation pathways of the molecule, which is crucial for understanding its intrinsic stability and for the development of stable formulations.

Table 4: Forced Degradation Conditions for Stability-Indicating Method Development

Stress ConditionTypical Reagent/Condition
Acid Hydrolysis 1 M HCl
Base Hydrolysis 0.04 M NaOH
Oxidation 3-6% H₂O₂
Thermal Degradation Up to 60°C
Photolytic Degradation Exposure to UV and visible light

This table outlines common stress conditions applied in forced degradation studies to develop stability-indicating analytical methods. researchgate.net

Metabolic Disposition and Biotransformation Research Preclinical/in Vitro

Identification of Metabolic Pathways in Hepatic Microsomes and Hepatocytes (Non-Human Origin)

Preclinical in vitro studies using non-human hepatic microsomes and hepatocytes are fundamental in elucidating the primary metabolic pathways of a new chemical entity. For palonosetron (B1662849), approximately 50% of the drug is metabolized, primarily in the liver. nih.gov The principal metabolic routes identified for palonosetron are N-oxidation, and hydroxylation, leading to the formation of two main metabolites. wikipedia.org

Given the structural similarity, the metabolic pathways for Desoxy-Palonosetron in non-human liver preparations would likely involve similar enzymatic reactions. The primary expected metabolic pathways would include:

N-oxidation: The quinuclidine (B89598) nitrogen in the Desoxy-Palonosetron molecule is a likely site for N-oxidation, a common metabolic pathway for tertiary amines. hyphadiscovery.com This would be analogous to the formation of the N-oxide metabolite of palonosetron. wikipedia.org

Hydroxylation: Aromatic and aliphatic hydroxylation are common phase I metabolic reactions. The isoquinoline (B145761) and quinuclidine rings of Desoxy-Palonosetron present potential sites for hydroxylation, catalyzed by cytochrome P450 enzymes. This is consistent with the formation of a hydroxylated metabolite observed for palonosetron. wikipedia.org

Dehydrogenation: The removal of the carbonyl oxygen in Desoxy-Palonosetron might open up alternative metabolic pathways. For instance, the saturated heterocyclic rings could be susceptible to dehydrogenation.

It is important to note that the absence of the carbonyl group in Desoxy-Palonosetron eliminates the possibility of metabolic reduction at this position, a pathway that could potentially be available to palonosetron.

Role of Cytochrome P450 Isoenzymes (CYPs) in Desoxy-Palonosetron Dihydrochloride (B599025) Metabolism

The metabolism of palonosetron is mediated by multiple cytochrome P450 (CYP) isoenzymes. nih.gov The major contributor is CYP2D6, with CYP3A4 and CYP1A2 playing lesser roles. nih.govwikipedia.orgnih.gov This multi-enzyme involvement suggests a lower risk of clinically significant drug-drug interactions due to the inhibition of a single CYP pathway. nih.gov

For Desoxy-Palonosetron, it is highly probable that the same family of enzymes would be involved in its metabolism, given the shared core structure with palonosetron. The affinity for and turnover by each specific isoenzyme might differ due to the structural change.

Table 1: Anticipated Role of CYP Isoenzymes in Desoxy-Palonosetron Metabolism (Inferred from Palonosetron Data)

CYP IsoenzymeExpected Role in Desoxy-Palonosetron MetabolismRationale (Based on Palonosetron)
CYP2D6 Major metabolic pathwayPrimary enzyme responsible for palonosetron metabolism. nih.govwikipedia.orgnih.gov
CYP3A4 Minor metabolic pathwayContributes to the metabolism of palonosetron. nih.govwikipedia.orgnih.gov
CYP1A2 Minor metabolic pathwayContributes to the metabolism of palonosetron. nih.govwikipedia.orgnih.gov

This table is based on inferred data and requires experimental verification.

In vitro studies with palonosetron have demonstrated that it does not inhibit the activity of CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5, nor does it induce the activity of CYP1A2, CYP2D6, or CYP3A4/5. nih.gov This low potential for enzyme inhibition and induction is a favorable characteristic, reducing the likelihood of metabolic drug-drug interactions.

While specific studies on Desoxy-Palonosetron are not available, it is reasonable to hypothesize that it would exhibit a similarly low potential for CYP enzyme inhibition and induction. However, the structural modification could subtly alter its interaction with the active sites of these enzymes, and therefore, dedicated in vitro studies using non-human liver enzyme systems would be necessary for confirmation.

Characterization and Structure Elucidation of Metabolites (Non-Human Origin)

For palonosetron, two primary metabolites have been identified in preclinical and clinical studies: an N-oxide metabolite and a hydroxylated metabolite. wikipedia.org These metabolites have been found to have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them pharmacologically insignificant. nih.gov

Based on this, the expected major metabolites of Desoxy-Palonosetron in non-human preclinical systems would be:

Desoxy-Palonosetron N-oxide: Formed by the oxidation of the quinuclidine nitrogen.

Hydroxylated Desoxy-Palonosetron: Formed by the addition of a hydroxyl group to either the isoquinoline or quinuclidine ring system.

The exact position of hydroxylation would require detailed structural elucidation using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro incubations with liver microsomes or hepatocytes from non-human species.

Comparative Metabolic Stability with Parent Compound Palonosetron in Preclinical Systems

Metabolic stability is a critical parameter in drug design, influencing the half-life and bioavailability of a compound. nih.govnih.gov Palonosetron itself has a relatively long half-life compared to other 5-HT3 antagonists. nih.gov

The comparative metabolic stability of Desoxy-Palonosetron versus palonosetron in preclinical systems is a key area for investigation. The removal of the carbonyl oxygen in Desoxy-Palonosetron could potentially increase its metabolic stability by eliminating a potential site for enzymatic reduction. However, this structural change might also make other parts of the molecule more accessible to metabolic enzymes, potentially leading to decreased stability.

Table 2: Hypothetical Comparison of Metabolic Stability

CompoundKey Structural FeaturePotential Impact on Metabolic Stability
Palonosetron Contains a carbonyl group on the isoquinolinone ring.The carbonyl group is a potential site for metabolic reduction.
Desoxy-Palonosetron Lacks the carbonyl group.Elimination of the carbonyl reduction pathway could increase stability. However, altered conformation may expose other sites to metabolism.

This table presents a hypothetical comparison and requires experimental validation through in vitro metabolic stability assays.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations with 5-HT3 Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction. For Desoxy-Palonosetron Dihydrochloride (B599025), docking simulations with homology models of the 5-HT3 receptor are crucial for understanding how it fits into the binding pocket.

Studies on palonosetron (B1662849) have revealed that the orientation of the amide carbonyl and the tertiary amine group relative to the aromatic nucleus are critical determinants of 5-HT3 receptor affinity. acs.org The rigid tricyclic ring structure of palonosetron allows it to form a tight and effective wedge in the binding pocket of the 5-HT3 receptor. nih.gov Key interactions for palonosetron involve a cation-π interaction and a hydrogen bond with a tryptophan residue (W183) and a hydrogen bond with a tyrosine residue (Y153). nih.gov

Table 1: Predicted Key Interactions of Palonosetron with the 5-HT3 Receptor

Interaction TypeInteracting Residue (Example)Reference
Cation-π InteractionW183 nih.gov
Hydrogen BondY153 nih.gov
Hydrogen BondW183 nih.gov

This table is based on data for the parent compound, palonosetron.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. wikipedia.org A pharmacophore model for 5-HT3 receptor antagonists typically includes an aromatic/heteroaromatic ring, a basic center, and a carbonyl-containing linking moiety. wikipedia.org The carbonyl group is often coplanar with the aromatic ring. wikipedia.org

For Desoxy-Palonosetron analogues, a modified pharmacophore model would be necessary, one that does not include the carbonyl feature but may emphasize other hydrogen bond acceptors or hydrophobic regions to compensate for its absence. Such a pharmacophore model could then be used as a query for virtual screening of large chemical databases to identify novel compounds with potential 5-HT3 receptor antagonist activity. This approach is instrumental in lead identification and scaffold hopping.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, offering insights into its conformational flexibility and the stability of the binding over time.

MD simulations of 5-HT3 receptor antagonists have been used to study the dynamic behavior of these compounds upon binding. nih.gov These simulations can reveal the stability of the ligand within the binding pocket and the flexibility of both the ligand and the surrounding amino acid residues. For the palonosetron-5-HT3 receptor complex, MD simulations would likely show a stable interaction, consistent with its high affinity and long duration of action.

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of congeneric ligands to a common receptor. anl.govnih.gov This technique involves the alchemical transformation of one ligand into another through a series of non-physical intermediate steps, allowing for the calculation of the free energy difference between the two states.

Quantitative Structure-Activity Relationship (QSAR) Studies for Desoxy-Palonosetron Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by correlating various physicochemical properties or molecular descriptors of the compounds with their measured biological activity, such as binding affinity or inhibitory potency.

For a series of Desoxy-Palonosetron analogues with varying substituents, a 3D-QSAR study could be performed. nih.gov This would involve aligning the molecules and using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate a predictive model. nih.gov The resulting contour maps from these analyses would highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information would provide crucial guidance for the rational design of new Desoxy-Palonosetron analogues with enhanced affinity for the 5-HT3 receptor.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Theoretical and Research-Oriented)

In silico ADME prediction utilizes computational models to estimate the pharmacokinetic properties of a compound, thereby guiding drug design and minimizing late-stage failures. nih.gov For Desoxy-Palonosetron Dihydrochloride, a derivative of Palonosetron, we can look to the predicted properties of its parent compound to hypothesize its ADME profile. The structural difference—the absence of a carbonyl oxygen in Desoxy-Palonosetron—would be expected to influence its physicochemical properties and, consequently, its ADME characteristics.

Predicted Physicochemical and ADME Properties of Palonosetron:

While direct in silico studies on this compound are not available, predictive data for Palonosetron has been reported. contaminantdb.ca These predictions, generated by various computational models, offer a baseline for understanding its likely behavior.

PropertyPredicted Value for PalonosetronSource
Water Solubility0.46 g/LALOGPS contaminantdb.ca
logP2.72ALOGPS contaminantdb.ca
logP2.55ChemAxon contaminantdb.ca
logS-2.8ALOGPS contaminantdb.ca
pKa (Strongest Basic)7.97ChemAxon contaminantdb.ca
Physiological Charge1ChemAxon contaminantdb.ca
Hydrogen Acceptor Count2ChemAxon contaminantdb.ca
Hydrogen Donor Count0ChemAxon contaminantdb.ca
Polar Surface Area23.55 ŲChemAxon contaminantdb.ca
Rotatable Bond Count1ChemAxon contaminantdb.ca

Theoretical Implications for this compound:

The primary structural modification in this compound is the removal of the carbonyl oxygen atom present in Palonosetron. This change would theoretically lead to:

Increased Lipophilicity: With the removal of a key hydrogen bond acceptor, the lipophilicity (logP) of Desoxy-Palonosetron is expected to be higher than that of Palonosetron. This could enhance its ability to partition into lipid bilayers, potentially affecting its volume of distribution and interaction with lipophilic binding pockets in proteins.

Metabolic Stability: The carbonyl group in Palonosetron could be a site for metabolic reactions. Its absence in the desoxy- form might alter the metabolic profile of the compound, potentially leading to different metabolites or a different rate of metabolism. Palonosetron is primarily metabolized by the CYP2D6 enzyme. researchgate.net The change in structure could influence its interaction with this and other CYP enzymes.

General in silico models for 5-HT3 antagonists often focus on features like an aromatic moiety, a linking group capable of hydrogen bonding, and a basic nitrogen, all of which are crucial for receptor binding. wikipedia.org Altering any of these, as in the case of Desoxy-Palonosetron, would be a key focus of predictive ADME studies.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and pKa Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. chemrxiv.org These methods can provide insights into a molecule's reactivity, stability, and ionization state at physiological pH, all of which are critical for its biological activity.

Electronic Structure and Reactivity:

For 5-HT3 receptor antagonists, the electronic features of the ligand are crucial for binding. nih.gov Quantum chemical studies on related indole (B1671886) derivatives suggest that the interaction with the serotonin (B10506) receptor involves charge transfer between the phenyl ring of the ligand and a corresponding part of the receptor, in addition to localized electrostatic interactions. nih.gov

For this compound, quantum calculations would focus on:

Electron Distribution and Molecular Electrostatic Potential (MEP): The removal of the electron-withdrawing carbonyl oxygen would significantly redistribute the electron density across the isoquinolinone ring system. An MEP map would reveal changes in the regions of positive and negative potential, which are critical for identifying sites of interaction with the 5-HT3 receptor. The basic amine of the quinuclidine (B89598) ring is a key feature for receptor interaction in all 5-HT3 antagonists. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability. It would be expected that the HOMO-LUMO gap of Desoxy-Palonosetron would differ from that of Palonosetron, suggesting a potential difference in reactivity.

pKa Prediction:

The pKa of a drug molecule is a critical determinant of its absorption and distribution, as it dictates the degree of ionization at a given pH. The penetration of a drug through cell membranes is largely governed by its pKa. acs.org For this compound, the primary basic center is the nitrogen atom in the quinuclidine ring.

In silico pKa prediction methods, often employing quantum chemical calculations in conjunction with a solvation model, can provide accurate estimates. For instance, studies on other nitrogen-containing heterocycles have shown that methods like the isodesmic reaction approach at the M062X/6-31G** level of theory with the SMD solvation model can yield highly correlated pKa values. acs.org

Given that the predicted strongest basic pKa for Palonosetron is 7.97, contaminantdb.ca it is likely that Desoxy-Palonosetron would have a similar pKa, as the structural modification is relatively distant from the basic nitrogen. However, subtle electronic effects transmitted through the molecular framework could cause a minor shift. A precise pKa value would be essential for understanding its solubility and permeability characteristics.

Structure Activity Relationship Sar Insights and Medicinal Chemistry Implications

Impact of the "Desoxy" Modification on 5-HT3 Receptor Binding and Functional Activity

Desoxy-Palonosetron Dihydrochloride (B599025) is a close structural analogue of Palonosetron (B1662849), distinguished by the removal of a carbonyl oxygen atom from the isoquinolinone ring system. vulcanchem.com This "desoxy" modification, while seemingly minor, has important implications for the molecule's interaction with the 5-HT3 receptor.

Palonosetron is renowned for its exceptionally high binding affinity (pKi ≈ 10.4) for the 5-HT3A receptor, which is at least 30 times greater than that of first-generation antagonists like ondansetron (B39145) and granisetron. amegroups.orgresearchgate.netrndsystems.com It also exhibits unique pharmacological properties, including allosteric binding and positive cooperativity, which contribute to its prolonged duration of action. nih.govnih.gov

The functional consequence of this modification is a likely alteration in the pharmacodynamic profile. Palonosetron's high potency and long-lasting inhibition of receptor function are linked to its unique binding characteristics. nih.gov The change in the electronic and steric properties of the isoquinoline (B145761) ring system in the "desoxy" analogue could influence the kinetics of receptor binding and dissociation, thereby affecting its functional activity as an antagonist.

Table 1: Comparison of Palonosetron and Desoxy-Palonosetron
PropertyPalonosetron HydrochlorideDesoxy-Palonosetron DihydrochlorideReference
Molecular FormulaC₁₉H₂₄N₂O·HClC₁₉H₂₆N₂·2HCl vulcanchem.comrndsystems.com
Molecular Weight332.87 g/mol355.35 g/mol vulcanchem.com
Key Structural FeatureContains a carbonyl oxygen on the isoquinolinone ringLacks the carbonyl oxygen ("desoxy") vulcanchem.com
Binding Affinity (pKi for 5-HT3A)~10.4Data not available, but potentially lower due to loss of H-bond acceptor rndsystems.com

Elucidation of Structural Determinants for Receptor Selectivity and Potency

The high selectivity and potency of palonosetron-like compounds for the 5-HT3 receptor are governed by specific structural features that fit a well-defined pharmacophore model for 5-HT3 antagonists. nih.gov This model typically includes:

An aromatic or heteroaromatic ring system.

A basic, positively chargeable nitrogen atom at a specific distance from the aromatic ring.

A hydrogen bond-accepting group.

In Desoxy-Palonosetron, the isoquinoline ring serves as the aromatic moiety, and the nitrogen atom within the rigid quinuclidine (B89598) ring system provides the basic center. vulcanchem.com The precise spatial arrangement of these two components is critical for fitting into the orthosteric binding site of the 5-HT3 receptor. biorxiv.org Cryo-electron microscopy studies of palonosetron bound to the 5-HT3A receptor have shown that the bicyclic ring of the drug interacts with key residues in the binding pocket, such as Trp156. nih.govelifesciences.org

The selectivity of palonosetron for the 5-HT3A receptor subtype over other serotonin (B10506) receptors is high. amegroups.orgbiorxiv.org This selectivity is dictated by the unique architecture of the binding pocket. Since Desoxy-Palonosetron retains the fundamental scaffold of palonosetron, it is expected to maintain this high selectivity for the 5-HT3 receptor. However, its potency may be modulated. The loss of the carbonyl oxygen removes a potential interaction point, which could decrease binding affinity and, consequently, potency. nih.gov This highlights the critical role that even single atoms can play in the energetics of ligand-receptor binding.

Design Principles for Novel 5-HT3 Receptor Antagonist Analogues Based on this compound Scaffold

The this compound structure provides a robust and validated scaffold for designing new 5-HT3 receptor antagonists. Key design principles for creating novel analogues would include:

Retention of the Core Pharmacophore : The fundamental components—the isoquinoline ring and the basic quinuclidine nitrogen—must be preserved to ensure affinity for the 5-HT3 receptor. The rigid nature of this framework is advantageous as it reduces the entropic penalty upon binding.

Aromatic Ring Substitution : The isoquinoline ring of the Desoxy-Palonosetron scaffold can be systematically modified. Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions could fine-tune electronic properties and create new interactions with the receptor, potentially enhancing potency or altering selectivity profiles. nih.gov

Modification of the Basic Moiety : While the quinuclidine ring is a highly effective basic group, exploring other conformationally restricted cyclic amines could lead to novel intellectual property and potentially improved pharmacokinetic properties.

Reintroduction of Hydrogen Bonding Capacity : Since the "desoxy" modification removes a hydrogen bond acceptor, a key design strategy could be to reintroduce this functionality at different positions on the scaffold. This could involve adding hydroxyl, ether, or other polar groups to the aromatic ring or the linker region to explore new hydrogen bonding interactions within the receptor binding site.

Table 2: Design Principles for Desoxy-Palonosetron Analogues
Design PrincipleRationaleExample Modification
Maintain Core ScaffoldEnsures recognition by the 5-HT3 receptor.Keep the linked isoquinoline-quinuclidine structure intact.
Aromatic SubstitutionModulate binding affinity, selectivity, and physicochemical properties.Add a chloro or methoxy (B1213986) group to the isoquinoline ring.
Explore Bioisosteres for Basic AmineAlter pKa, lipophilicity, and metabolic stability.Replace the quinuclidine ring with another constrained cyclic amine.
Introduce New H-Bonding GroupsRecapture or create new favorable interactions with the receptor.Add a hydroxyl group to the aromatic ring.

Exploration of Chemical Space Around the Desoxy-Palonosetron Core for New Chemical Entities

Beyond designing close analogues, the Desoxy-Palonosetron core is an excellent starting point for a broader exploration of chemical space to identify novel chemical entities (NCEs). nih.gov This process aims to discover compounds with significantly different properties, potentially leading to new therapeutic applications.

Modern drug discovery methods can be applied to this scaffold:

Fragment-Based Drug Discovery (FBDD) : The isoquinoline and quinuclidine moieties of Desoxy-Palonosetron can be considered as successful fragments. One could screen libraries of other fragments to identify new groups that bind to adjacent pockets on the receptor surface, which could then be linked to the core scaffold to create highly potent NCEs. nih.gov

Computational and In Silico Screening : The known structure of the 5-HT3 receptor allows for computational approaches. biorxiv.org Large virtual libraries of compounds based on the Desoxy-Palonosetron core can be generated and docked into a model of the receptor's binding site. This in silico screening can prioritize a smaller, more manageable number of compounds for chemical synthesis and biological evaluation, accelerating the discovery process. mdpi.com

Scaffold Hopping : This strategy involves replacing the central isoquinoline-quinuclidine core with other structurally distinct chemical frameworks that maintain the essential pharmacophoric features in the correct 3D orientation. This can lead to the discovery of NCEs with completely novel intellectual property and potentially superior drug-like properties.

By leveraging these advanced medicinal chemistry strategies, the Desoxy-Palonosetron scaffold can serve as a valuable tool in the ongoing search for the next generation of 5-HT3 receptor modulators.

Future Research Directions and Applications in Basic Science

Development of Desoxy-Palonosetron Dihydrochloride (B599025) as a Specific Pharmacological Research Probe

The development of Desoxy-Palonosetron Dihydrochloride as a specific pharmacological research probe holds considerable promise for elucidating the intricacies of the 5-HT3 receptor system. A research probe requires high affinity and specificity for its target to provide reliable data. Building on the known high binding affinity of Palonosetron (B1662849) for the 5-HT3 receptor, it is hypothesized that this compound will retain a similar, if not altered, affinity profile. drugbank.com The structural modification, specifically the removal of an oxygen atom, could potentially fine-tune its binding characteristics, possibly leading to enhanced selectivity for specific 5-HT3 receptor subtypes.

The utility of such a probe would be multifaceted, enabling researchers to:

Map the distribution and density of 5-HT3 receptors in various tissues and neuronal pathways with greater precision.

Investigate the physiological roles of 5-HT3 receptors in both the central and peripheral nervous systems beyond their established role in emesis.

Characterize novel 5-HT3 receptor subtypes and their potential involvement in various pathophysiological conditions.

Potential for Isotope-Labeled this compound in Advanced Research

The synthesis of an isotope-labeled version of this compound would be a pivotal step in advancing its utility as a research tool. Isotope labeling, typically with radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), or stable isotopes like deuterium (B1214612) (²H), is instrumental in a variety of advanced research techniques.

An isotope-labeled this compound could be employed in:

Receptor Binding Assays: To quantify the binding affinity (Ki) and dissociation constant (Kd) of the compound for the 5-HT3 receptor with high sensitivity and accuracy. This would allow for a direct comparison with Palonosetron and other 5-HT3 receptor antagonists.

Autoradiography: To visualize the precise anatomical localization of 5-HT3 receptors in brain slices and other tissues, providing a detailed map of their distribution.

Positron Emission Tomography (PET) Imaging: A radiolabeled version could potentially be developed as a PET ligand to study 5-HT3 receptor occupancy in vivo in animal models and, eventually, in humans. This would offer a non-invasive method to investigate the receptor's role in various neurological and psychiatric disorders.

Metabolic Studies: Isotope labeling would facilitate the tracking of the metabolic fate of this compound, identifying its metabolic pathways and byproducts.

Unraveling Specific Molecular Interactions and Signaling Cascades in Defined Cellular Models

The unique molecular interactions of Palonosetron with the 5-HT3 receptor, characterized by allosteric binding and positive cooperativity, set it apart from first-generation antagonists. nih.govbiorxiv.org These interactions are thought to contribute to its prolonged duration of action and superior efficacy. nih.govnih.gov this compound, with its modified structure, provides an excellent tool to further dissect these interactions in defined cellular models, such as HEK293 cells expressing specific 5-HT3 receptor subtypes.

Future research in this area would focus on:

Comparative Binding Studies: Directly comparing the binding kinetics and allosteric effects of this compound with Palonosetron to understand how the absence of the oxygen atom influences receptor interaction.

Functional Assays: Utilizing techniques like calcium imaging and patch-clamp electrophysiology to determine how this compound modulates 5-HT3 receptor function in response to serotonin (B10506). nih.gov

Signal Transduction Pathway Analysis: Investigating the downstream signaling cascades affected by the binding of this compound to the 5-HT3 receptor. This could reveal novel signaling pathways associated with this receptor.

Receptor Trafficking Studies: Examining whether this compound influences 5-HT3 receptor internalization and trafficking, a mechanism that has been proposed for Palonosetron.

Contribution to Fundamental Understanding of 5-HT3 Receptor Biology and Allosteric Mechanisms

The study of this compound is poised to make significant contributions to the fundamental understanding of 5-HT3 receptor biology, particularly the nuances of allosteric modulation. The 5-HT3 receptor is a ligand-gated ion channel, and allosteric modulators can fine-tune its activity in ways that competitive antagonists cannot.

By investigating the effects of this compound, researchers can gain deeper insights into:

The nature of the allosteric binding site on the 5-HT3 receptor. drugbank.com

How subtle structural changes in a ligand can dramatically alter its interaction with the receptor and its functional consequences. biorxiv.org

The molecular determinants of positive cooperativity in ligand-receptor binding.

The potential for designing novel therapeutic agents that target allosteric sites on the 5-HT3 receptor for a more refined pharmacological intervention.

The exploration of this compound in basic science research promises to not only enhance our knowledge of 5-HT3 receptor pharmacology but also to provide a more sophisticated tool for the broader neuroscience community.

Q & A

Q. How does the dihydrochloride salt form influence Desoxy-Palonosetron’s interaction with biological membranes?

  • Methodological Answer : The dual chloride ions enhance solubility, promoting rapid dissolution in physiological fluids. Use molecular dynamics simulations to model salt dissociation and membrane permeability. Compare with monohydrochloride analogs to quantify bioavailability differences .

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